1-Ethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms. The presence of an ethyl group at the first position of the ring differentiates this compound from other tetrahydropyridines. It is classified under tetrahydropyridine derivatives, which are known for their diverse chemical reactivity and potential biological activities. The compound is referenced by the Chemical Abstracts Service number 6972-40-3 and has been the subject of various studies due to its applications in organic synthesis and medicinal chemistry .
The synthesis of 1-ethyl-1,2,3,6-tetrahydropyridine can be accomplished through several methods:
The reduction process often requires careful control of temperature and reaction time to optimize yield and minimize side reactions. For example, using sodium borohydride in methanol at low temperatures can enhance selectivity towards the desired product.
The molecular formula for 1-ethyl-1,2,3,6-tetrahydropyridine is CHN. Its structure features a saturated six-membered ring with one nitrogen atom positioned within the ring. The ethyl group is attached to the nitrogen atom.
These identifiers help in the systematic study and identification of the compound across various chemical databases .
1-Ethyl-1,2,3,6-tetrahydropyridine is capable of undergoing several chemical reactions:
The mechanism by which 1-ethyl-1,2,3,6-tetrahydropyridine exerts its effects primarily involves its interaction with biological targets. It acts as a ligand for various receptors and enzymes:
This ligand-receptor interaction is critical for modulating physiological responses and has implications for drug design targeting specific pathways .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-Ethyl-1,2,3,6-tetrahydropyridine has several scientific uses:
The discovery of MPTP’s neurotoxicity in the 1980s—when intravenous injection of a synthetic heroin contaminant caused acute Parkinsonism in drug users—catalyzed the synthesis and evaluation of structurally related tetrahydropyridines [5] [8]. 1-Ethyl-THP emerged during this era as a deliberately modified analog designed to probe structure-activity relationships (SAR) governing bioactivation and dopaminergic selectivity. Early synthetic efforts focused on N-alkyl chain elongation, aromatic ring substitution, and saturation state variations [3] [6]. These studies revealed that minor modifications, such as replacing MPTP’s N-methyl group with an ethyl moiety, profoundly altered neurotoxic outcomes. For example, while MPTP causes >70% dopaminergic neuron loss in primates, 1-Ethyl-THP exhibited markedly reduced toxicity in murine models [3]. This attenuation highlighted the critical role of the N-alkyl chain’s steric and electronic properties in facilitating conversion to the ultimate pyridinium neurotoxin (e.g., MPP⁺ for MPTP). Synthetically, 1-Ethyl-THP is typically generated via reductive amination of pyridine precursors or catalytic reduction of corresponding pyridinium salts [6]. Its synthesis paved the way for developing targeted neurotoxins to model specific aspects of Parkinsonian pathogenesis without the extreme lethality associated with MPTP.
Table 2: Synthetic Approaches for 1-Ethyl-THP and Derivatives | Method | Starting Material | Key Reagents/Conditions | Yield (%) | Characterization (Key Techniques) | Reference Context ||-------------------------------|----------------------------|----------------------------------|---------------|--------------------------------------------------|--------------------------|| Reductive Amination | 4-Phenylpyridine | Ethylamine, NaBH₃CN/AcOH | 25–40 | ¹H/¹³C NMR, IR, CHN Analysis | [6] | Catalytic Hydrogenation | 1-Ethyl-4-phenylpyridinium | Pd/C, H₂ (1 atm), MeOH | 50–65 | MS, NMR, Melting Point | [6] [9] | Ylide Reduction | N-Ethyl pyridinium ylide | NaBH₄, EtOH, 0°C | 30–45 | NMR (D₂O exchange), IR, Elemental Analysis | [6] |
1-Ethyl-THP serves as a pivotal tool for dissecting mechanisms underlying dopaminergic neurodegeneration without inducing fulminant Parkinsonism. In contrast to MPTP—which causes rapid, severe neuron loss—1-Ethyl-THP produces subtler, progressive toxicity in experimental models, facilitating the study of early pathogenic events [3] [4]. Key applications include:
Table 3: Neurotoxic Endpoints of 1-Ethyl-THP in Model Organisms | Model System | Exposure Protocol | Key Pathological Findings | Behavioral Deficits | Molecular Alterations | Reference ||------------------------|---------------------------|-----------------------------------------------------------|-------------------------------------------|---------------------------------------------|-----------------------|| Zebrafish | 100–250 μM, 96 h | ↓ TH⁺ neurons in midbrain | ↓ Distance traveled, ↑ freezing bouts | ↓ NEFL, MUNC13-1, NAV2, GAPVD1 proteins | [4] | C57BL/6 Mice | 20 mg/kg, i.p., 7 days | Moderate ↓ striatal DA (20–30%) | Mild bradykinesia | ↓ Mitochondrial complex I activity | [3] [10] | PC12 Cells | 100 μM, 24 h | ↑ ROS, ↓ mitochondrial membrane potential | N/A | ↑ Caspase-3 activation | [9] |
The bioactivation of 1-Ethyl-THP is central to its neurotoxic potential and remains an active research frontier. Unlike MPTP, which is predominantly activated by monoamine oxidase B (MAO-B) to MPP⁺, 1-Ethyl-THP undergoes competing metabolic pathways:
These pathways create a metabolic "tug-of-war," where neurotoxic outcomes depend on the relative activities of activating peroxidases versus detoxifying CYP450 isoforms.
The primary objective of contemporary research on 1-Ethyl-THP is to define the precise biochemical cascades converting it into neurotoxic species and identify modulators of these pathways. Key strategies include:
This research aims to clarify whether 1-Ethyl-THP is solely a tool for mechanistic studies or if environmental/lifestyle factors (e.g., peroxidases in neuroinflammation) could trigger its bioactivation in humans, contributing to idiopathic PD.
Table 4: Key Compounds in Tetrahydropyridine Neurotoxicity Research | Compound Name | Chemical Structure Summary | Primary Research Context | Key Citations ||---------------------------------------------------|-------------------------------------------|-------------------------------------------|--------------------------| 1-Ethyl-1,2,3,6-tetrahydropyridine | N-Ethyl-THP with 4-H or 4-aryl substituents | Neurotoxin SAR, Metabolic Profiling | [3] [6] [9] | MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | N-Methyl-THP with 4-phenyl | Gold-standard Parkinsonian neurotoxin | [1] [5] [8] | MPP⁺ (1-Methyl-4-phenylpyridinium) | Aromatic pyridinium cation | MPTP metabolite, complex I inhibitor | [1] [5] [9] | 2-Methyltetrahydro-β-carboline | Endogenous MPTP analog | Peroxidase/CYP450 metabolism | [9] | T-006 (Tetramethylpyrazine derivative) | Neuroprotective compound | Mitigates MPTP/6-OHDA toxicity | [7] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1